molecular formula C7H6N2S B1603190 1H-indazole-5-thiol CAS No. 569339-86-2

1H-indazole-5-thiol

Cat. No. B1603190
M. Wt: 150.2 g/mol
InChI Key: ZISLUPNINLZWRT-UHFFFAOYSA-N
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Description

1H-indazole-5-thiol is a derivative of indazole, a heterocyclic compound that contains a bicyclic structure of a pyrazole ring fused with a benzene ring . Indazole derivatives have a wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H-indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Scientific Research Applications

Supramolecular Nanotube Properties

  • Chemical Stability and Proton-Conducting Properties : A study by Cao et al. (2015) discusses the creation of a supramolecular nanotube using 1H-1,2,4-triazole-3-thiol, showing high chemical stability and proton-conducting properties.

Biological Activity

  • Potential as a 5-HT3 Receptor Antagonist : Research by Bermudez et al. (1990) found that indazole 1 has potent and selective 5-HT3 receptor antagonist properties.

  • Enzyme Inhibition Potential : A study by Srivastava et al. (2016) on triazole compounds including 1H-indazole derivatives suggests they could act as inhibitors of cyclin-dependent kinase 5 enzyme.

Corrosion Inhibition

  • Corrosion Inhibitor for Metals : Mert et al. (2011) investigated 3-amino-1,2,4-triazole-5-thiol as a corrosion inhibitor for carbon steel in acidic environments.

Medicinal Chemistry and Drug Development

  • Development of Pharmaceuticals : Gaikwad et al. (2015) highlighted the importance of indazoles in medicinal chemistry for their antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anticancer properties.

  • MAO-B Inhibitors : A study by Tzvetkov et al. (2014) describes indazole- and indole-carboxamides as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B).

  • Synthetic Strategy and Molecular Pharmacology : Mal et al. (2022) reviewed the synthetic strategy and molecular pharmacology of indazole derivatives in medicinal research.

Synthesis and Structural Studies

  • Metal-Free Synthesis of 1H-Indazoles : Counceller et al. (2008) developed a practical, metal-free synthesis method for 1H-indazoles.

  • Supramolecular Interactions of 1,2,3-Triazoles : Schulze and Schubert (2014) discussed the diverse supramolecular interactions of triazoles, including 1H-1,2,3-triazoles.

  • Direct Access to 1H-Indazole-3-Carboxaldehyde Derivatives : Chevalier et al. (2018) reported on an optimized procedure for accessing 1H-indazole-3-carboxaldehyde derivatives, which are important in medicinal chemistry.

Safety And Hazards

The safety data sheet for 1H-indazole-5-thiol indicates that it is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Indazole-containing compounds have sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase . This suggests that 1H-indazole-5-thiol and other indazole derivatives may have potential for further exploration in medicinal chemistry.

properties

IUPAC Name

1H-indazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISLUPNINLZWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599383
Record name 1H-Indazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-5-thiol

CAS RN

569339-86-2
Record name 1H-Indazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-5-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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